![molecular formula C9H18O6 B15061500 1,2,3-Tri-O-methyl-D-glucopyranoside](/img/structure/B15061500.png)
1,2,3-Tri-O-methyl-D-glucopyranoside
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Overview
Description
1,2,3-Tri-O-methyl-D-glucopyranoside is a methylated derivative of D-glucose, a monosaccharide. This compound is notable for its extensive applications in the field of biomedicine, particularly in pharmaceutical research. It plays a crucial role in investigating drug administration and development, and is involved in therapeutic interventions for various diseases, including malignant neoplasms, metabolic disorders like diabetes, and neurodegenerative conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-methyl-D-glucopyranoside can be synthesized through the methylation of D-glucose. The process typically involves the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, leading to the formation of the tri-O-methylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tri-O-methyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a stabilizing agent for various biomolecules
Mechanism of Action
The mechanism of action of 1,2,3-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in carbohydrate metabolism, altering their activity.
Pathways Involved: It may influence pathways related to glucose uptake and utilization, as well as signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
- 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Uniqueness
1,2,3-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its extensive applications in biomedicine set it apart from other similar compounds .
Biological Activity
1,2,3-Tri-O-methyl-D-glucopyranoside is a methylated derivative of D-glucose that has garnered attention for its potential biological activities. This compound is found in various plants, including barley and wheat, and has been studied for its anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
This compound is synthesized through the methylation of hydroxyl groups on glucose. The synthesis typically involves:
- Methylation : The hydroxyl groups at positions 1, 2, and 3 are methylated.
- Purification : The compound is purified to obtain a stable product for biological testing.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | Inhibition Rate (%) | IC50 (µM) |
---|---|---|
K562 (human leukemia) | 64.2 - 92.9 | 17.2 - 124.7 |
HL-60 (human leukemia) | Varies | Varies |
HeLa (cervical cancer) | Varies | Varies |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as activation of caspase pathways and inhibition of angiogenic factors like VEGF .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in several studies. It has been shown to reduce pro-inflammatory cytokine levels in various models:
- In vitro : Reduction in TNF-alpha and IL-6 levels in macrophage cultures.
- In vivo : Decreased inflammation markers in animal models of arthritis.
These properties indicate its potential as a therapeutic agent for inflammatory diseases .
Study on Antitumor Effects
A study published in Frontiers in Pharmacology assessed the efficacy of this compound against Ehrlich ascites carcinoma (EAC). The compound inhibited EAC cell proliferation by approximately 10.36% with an IC50 value of 2602.23 µg/mL. The study also involved molecular docking analysis to explore binding affinities with target proteins involved in cancer progression .
Anti-inflammatory Mechanism Exploration
Another significant study focused on the anti-inflammatory mechanisms of this compound. It was found to modulate signaling pathways related to inflammation, particularly through the inhibition of NF-kB signaling and subsequent reduction of pro-inflammatory cytokines .
Properties
Molecular Formula |
C9H18O6 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol |
InChI |
InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
InChI Key |
NTTFSNRBMIOKLX-LOFWALOHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)OC)CO)O |
Canonical SMILES |
COC1C(C(OC(C1OC)OC)CO)O |
Origin of Product |
United States |
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